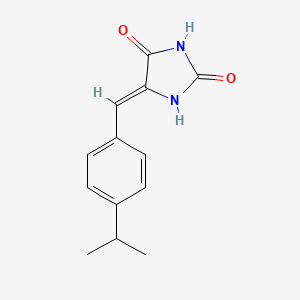

![molecular formula C13H12N2O2S B5502412 N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)

N-[(benzylamino)carbonothioyl]-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- N-(1-Naphthyl)furan-2-carboxamide, a related compound, was synthesized by coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 to obtain the corresponding thioamide. The thioamide was then oxidized to synthesize a complex furan derivative (А. Aleksandrov & М. М. El’chaninov, 2017).

- A similar compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was synthesized and characterized using various spectroscopic techniques. The crystal structure was determined using single-crystal X-ray diffraction (S. Saeed et al., 2010).

Molecular Structure Analysis

- The molecular structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was analyzed through X-ray diffraction, revealing specific spatial arrangements and intramolecular hydrogen bonding patterns (S. Saeed et al., 2010).

Chemical Reactions and Properties

- N-(Cyano(naphthalen-1-yl)methyl)benzamides, which are structurally related, exhibit colorimetric sensing of fluoride anions. This sensing behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, demonstrating the chemical reactivity of similar compounds (E. A. Younes et al., 2020).

Physical Properties Analysis

- The synthesis of furan-based compounds often involves reactions under specific conditions, such as solvent-free conditions or reflux in MeCN, indicating their stability and reactivity under various physical conditions (R. Mohebat et al., 2015).

Chemical Properties Analysis

- The chemical properties of related furamide derivatives can be inferred from their reactivity in various synthesis reactions and their ability to form stable crystalline structures, as seen in the synthesis and characterization studies of similar compounds (S. Saeed et al., 2010).

Applications De Recherche Scientifique

Synthesis and Reactivity

N-[(benzylamino)carbonothioyl]-2-furamide is involved in various synthetic and reactivity studies. For example, Aleksandrov and El’chaninov (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide, which underwent further treatment to produce thioamide derivatives, showcasing the synthetic versatility of compounds related to N-[(benzylamino)carbonothioyl]-2-furamide (Aleksandrov & El’chaninov, 2017). Similarly, Aleksandrov et al. (2021) demonstrated the acylation of benzothiazol-6-amine with furan-2-carbonyl chloride, leading to N-(1,3-benzothiazol-6-yl)furan-2-carboxamide and its thioamide derivative, indicating the compound's role in synthesizing complex molecular structures (Aleksandrov et al., 2021).

Spectroscopic Characterization and Crystal Structure

N-[(benzylamino)carbonothioyl]-2-furamide and its derivatives have also been the subject of spectroscopic characterization and crystal structure analysis. Saeed et al. (2010) synthesized and characterized N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a related compound, using various spectroscopic techniques and single crystal X-ray diffraction (Saeed et al., 2010).

Catalysis and Green Chemistry

In the field of catalysis and green chemistry, Khan et al. (2016) developed a copper-catalyzed regioselective carbonylation of benzamides, a process applicable to the carbonylation of furan and related derivatives. This work highlights the potential of N-[(benzylamino)carbonothioyl]-2-furamide derivatives in green chemistry applications (Khan et al., 2016). Additionally, Gao et al. (2020) reviewed recent advances in the synthesis of benzothiazole compounds related to green chemistry, underlining the environmental significance of these derivatives (Gao et al., 2020).

Propriétés

IUPAC Name |

N-(benzylcarbamothioyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c16-12(11-7-4-8-17-11)15-13(18)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOZDDCTBYXZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzylcarbamothioyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]benzoate](/img/structure/B5502332.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)

![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)

![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)

![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)